molecular formula C8H7ClOS B571634 2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one CAS No. 19945-37-0

2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one

Cat. No.: B571634
CAS No.: 19945-37-0
M. Wt: 186.653
InChI Key: HKGSMAJXWGOORV-UHFFFAOYSA-N
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Description

2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one is an organic compound that belongs to the class of benzo[b]thiophenes These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring

Scientific Research Applications

2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, some benzo[b]thiophene derivatives have been studied for their pharmacological activity .

Safety and Hazards

As with any chemical compound, handling “2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one” would require appropriate safety measures. It’s important to avoid skin and eye contact, and to use the compound only in well-ventilated areas .

Future Directions

The study of benzo[b]thiophene derivatives is an active area of research, with potential applications in medicinal chemistry and materials science . The specific compound “2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one” could be of interest in these fields, depending on its physical and chemical properties.

Preparation Methods

The synthesis of 2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reaction with an amine in the presence of a base can yield the corresponding amine derivative.

Comparison with Similar Compounds

2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one can be compared with other similar compounds, such as:

    Benzo[b]thiophene: Lacks the chlorine and ketone groups, resulting in different chemical properties and reactivity.

    2-Chlorobenzo[b]thiophene: Similar structure but lacks the ketone group, affecting its chemical behavior and applications.

    5,6-Dihydrobenzo[b]thiophen-7(4H)-one:

The presence of both the chlorine atom and the ketone group in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

2-chloro-5,6-dihydro-4H-1-benzothiophen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c9-7-4-5-2-1-3-6(10)8(5)11-7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGSMAJXWGOORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737669
Record name 2-Chloro-5,6-dihydro-1-benzothiophen-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19945-37-0
Record name 2-Chloro-5,6-dihydro-1-benzothiophen-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.0 g (57.9 mmol) of 2-chloro-4,5,6,7-tetrahydro-1-benzothiophene are dissolved in acetic acid/water (247 ml/82 ml), 127 g (231 mmol) of ammonium cerium (IV) nitrate in water (50 ml) are added and the mixture is stirred at room temperature for 5 h. The reaction mixture is added to ice-water and extracted with dichloromethane. After washing with water, the organic phase is dried over sodium sulphate and concentrated under reduced pressure. This gives 5.60 g of 2-chloro-5,6-dihydro-1-benzothiophen-7(4H)-one.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
247 mL
Type
solvent
Reaction Step One
Quantity
127 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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